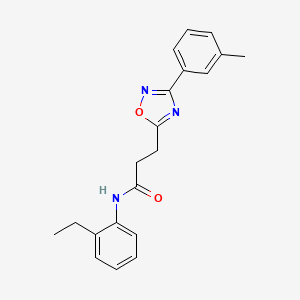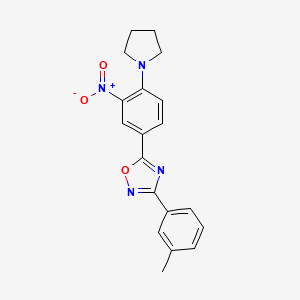
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, research studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole. These include:
1. Investigation of the mechanism of action of this compound to gain a better understanding of its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical studies for the treatment of various diseases.
4. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
5. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(pyrrolidin-1-yl)aniline with m-tolylglyoxal in the presence of a catalyst. The resulting product is then subjected to nitration to obtain the desired compound.
Applications De Recherche Scientifique
Research studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-(3-nitro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-5-4-6-14(11-13)18-20-19(26-21-18)15-7-8-16(17(12-15)23(24)25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPZQDIZLFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-[3-nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

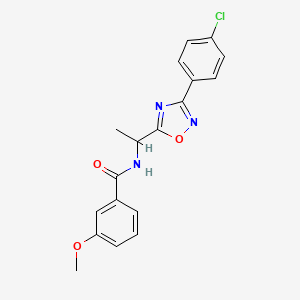


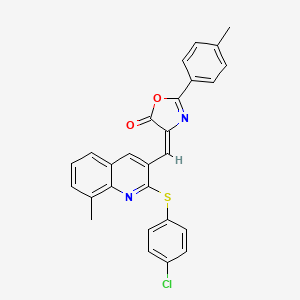
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
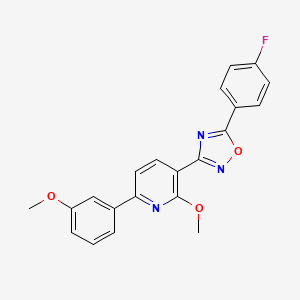
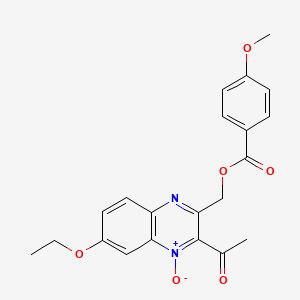
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
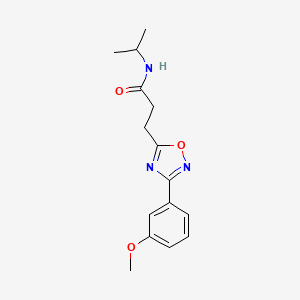
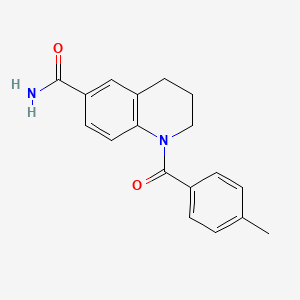
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
